N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(3-NITROPHENYL)BENZENESULFONAMIDE
Overview
Description
WAY-297579 is a chemical compound with the molecular formula C20H23N5O5S. It is known for its role as a MAP2K4 inhibitor, which makes it significant in various scientific research fields .
Preparation Methods
The synthesis of WAY-297579 involves several steps, including the reaction of glycine with 3-nitrophenyl and phenylsulfonyl groups, followed by the addition of a 1-methyl-4-piperidinylidene hydrazide . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods for WAY-297579 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while maintaining stringent quality control measures.
Chemical Reactions Analysis
WAY-297579 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
WAY-297579 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying the MAP2K4 pathway, which is involved in cell signaling and stress responses.
Medicine: Research on WAY-297579 focuses on its potential therapeutic applications, particularly in cancer treatment, due to its inhibitory effects on MAP2K4.
Industry: While not widely used in industrial applications, its role in research makes it valuable for developing new chemical processes and products.
Mechanism of Action
WAY-297579 exerts its effects by inhibiting the MAP2K4 enzyme. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling, growth, and differentiation. By inhibiting MAP2K4, WAY-297579 can disrupt these processes, making it a valuable tool for studying cell biology and developing new therapeutic strategies .
Comparison with Similar Compounds
WAY-297579 can be compared with other MAP2K4 inhibitors, such as WAY-204688 and WAY-100135 . These compounds share similar inhibitory effects on the MAP2K4 enzyme but differ in their chemical structures and specific applications. WAY-297579 is unique due to its specific molecular configuration, which may offer distinct advantages in certain research contexts.
Conclusion
WAY-297579 is a versatile compound with significant applications in scientific research. Its ability to inhibit the MAP2K4 enzyme makes it valuable for studying cell signaling pathways and developing new therapeutic strategies. The synthesis, chemical reactions, and comparison with similar compounds highlight its unique properties and potential for future research.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJBMYSUBFYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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